Dichotomitin

Vue d'ensemble

Description

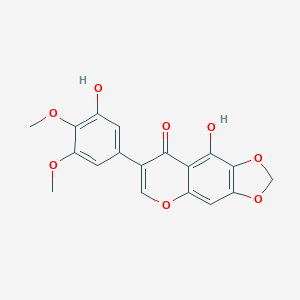

La dichotomitine est un composé isoflavonoïde de formule moléculaire C18H14O8. Elle est isolée des rhizomes de Belamcanda chinensis (L.) DC, une plante couramment utilisée en médecine traditionnelle chinoise . Ce composé est connu pour ses diverses activités biologiques et ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La dichotomitine peut être synthétisée par plusieurs réactions chimiques impliquant les matières premières et les réactifs appropriés. Les voies de synthèse impliquent généralement l'utilisation de dérivés benzéniques méthoxy et hydroxy-substitués, suivis de réactions de cyclisation pour former la structure isoflavonoïde .

Méthodes de production industrielle

La production industrielle de dichotomitine implique l'extraction du composé des rhizomes de Belamcanda chinensis. Le processus d'extraction comprend le séchage et la mouture de la matière végétale, suivis d'une extraction par solvant utilisant des solvants organiques tels que le méthanol ou l'éthanol. L'extrait est ensuite purifié par des techniques chromatographiques pour isoler la dichotomitine .

Analyse Des Réactions Chimiques

Types de réactions

La dichotomitine subit diverses réactions chimiques, notamment :

Oxydation : La dichotomitine peut être oxydée pour former des quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la dichotomitine en ses formes réduites, telles que les dérivés dihydro.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels sur le cycle benzénique par d'autres substituants.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la dichotomitine, qui peuvent avoir différentes activités biologiques et propriétés .

Applications De Recherche Scientifique

Antioxidant Properties and Osteoporosis

Dichotomitin has been studied for its antioxidant effects, which are crucial in combating oxidative stress—a significant contributor to osteoporosis. A study demonstrated that this compound promotes osteoblast differentiation and improves osteoporosis by inhibiting oxidative stress in SD rats. This suggests its potential as a therapeutic agent for osteoporosis management, particularly in postmenopausal women who are at higher risk for this condition .

Case Study: Osteoblast Differentiation

- Objective : Evaluate the effects of this compound on osteoblast differentiation.

- Method : SD rats were treated with this compound, and various assays were conducted to assess osteoblast activity.

- Findings : The results indicated a significant increase in osteoblast differentiation markers following treatment with this compound, highlighting its potential role in enhancing bone health .

Anti-Cancer Activity

Research indicates that this compound exhibits anti-cancer properties, particularly against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Anti-Cancer Efficacy

- Objective : Assess the cytotoxic effects of this compound on A549 lung cancer cells.

- Method : Cell viability was measured using the MTT assay after treatment with varying concentrations of this compound.

- Findings : this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anti-cancer agent .

Phytochemical Composition

The phytochemical profile of Iris species containing this compound reveals a rich composition of bioactive compounds. This diversity contributes to the various biological activities observed in studies.

Table 1: Phytochemical Composition of Iris Species

| Compound | Biological Activity |

|---|---|

| Irigenin | Anticancer |

| Tectoridin | Hepatoprotective |

| This compound | Antioxidant, Osteogenic |

| Isoflavonoids | Anti-inflammatory |

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Osteoporosis Treatment : Due to its ability to enhance osteoblast differentiation and inhibit oxidative stress.

- Cancer Therapy : As a potential adjunct treatment for various cancers due to its cytotoxic effects on cancer cells.

- Antioxidant Supplementation : For conditions associated with oxidative stress.

Mécanisme D'action

Dichotomitin exerts its effects through various molecular targets and pathways. It is known to interact with enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. The compound can inhibit the activity of pro-inflammatory enzymes, scavenge free radicals, and induce apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Tectoridine : Un autre isoflavonoïde présentant des propriétés anti-inflammatoires et antioxydantes similaires.

Irigénine : Connue pour ses activités anticancéreuses et hépatoprotectrices.

Irisflorentine : Présente des effets anti-inflammatoires et antioxydants.

Unicité de la dichotomitine

La dichotomitine est unique en raison de sa structure chimique spécifique, qui comprend des substituants méthoxy et hydroxy sur le cycle benzénique, et sa capacité à former divers dérivés par des réactions chimiques. Cette unicité structurale contribue à ses diverses activités biologiques et à ses applications thérapeutiques potentielles .

Activité Biologique

Dichotomitin is an isoflavonoid compound primarily isolated from the rhizomes of Belamcanda chinensis (L.) DC, a plant recognized in traditional Chinese medicine. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a unique structure that includes methoxy and hydroxy substituents on its benzene ring. This structural configuration contributes to its varied biological activities and potential therapeutic applications.

This compound exerts its biological effects through several mechanisms:

- Anti-inflammatory Activity : It inhibits pro-inflammatory enzymes, thereby reducing inflammation.

- Antioxidant Activity : The compound scavenges free radicals, mitigating oxidative stress.

- Anticancer Activity : It induces apoptosis in cancer cells by affecting cell proliferation pathways.

1. Anti-inflammatory Activity

Research indicates that this compound significantly reduces inflammation markers in vitro. For instance, studies have shown that it can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages.

2. Antioxidant Activity

This compound demonstrates potent antioxidant properties. In various assays, such as the DPPH radical scavenging assay, it has exhibited strong free radical scavenging activity comparable to established antioxidants like ascorbic acid.

3. Anticancer Activity

This compound has been investigated for its anticancer properties across multiple cancer cell lines. Notably:

- In vitro Studies : It has shown cytotoxic effects against several cancer cell lines, including K562 (leukemia) and A2780 (ovarian cancer) cells.

- Mechanism : The compound induces apoptosis via intrinsic and extrinsic pathways, activating caspases and altering the expression of Bcl-2 family proteins.

Case Study 1: Anticancer Effects on K562 Cells

A study evaluated the cytotoxic effects of this compound on K562 leukemia cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values calculated to be around 25 µM. The mechanism involved caspase activation leading to apoptosis.

Case Study 2: Anti-inflammatory Effects in Macrophages

In a study focusing on macrophage cells treated with this compound, significant reductions in TNF-alpha and IL-6 levels were observed, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Reference |

|---|---|---|

| Tectoridin | Anti-inflammatory, antioxidant | |

| Irigenin | Anticancer, hepatoprotective | |

| This compound | Anti-inflammatory, antioxidant, anticancer |

This compound is unique among these compounds due to its specific structural features that enhance its bioactivity.

Table 1: Biological Activities of this compound

| Activity Type | Assay Method | Result |

|---|---|---|

| Anti-inflammatory | NO production inhibition | Significant reduction |

| Antioxidant | DPPH scavenging | Comparable to ascorbic acid |

| Anticancer | Cell viability assay | IC50 = 25 µM (K562 cells) |

Propriétés

IUPAC Name |

9-hydroxy-7-(3-hydroxy-4,5-dimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8/c1-22-12-4-8(3-10(19)17(12)23-2)9-6-24-11-5-13-18(26-7-25-13)16(21)14(11)15(9)20/h3-6,19,21H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFOGGCBLWTCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C2=COC3=CC4=C(C(=C3C2=O)O)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237087 | |

| Record name | Dichotomitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88509-91-5 | |

| Record name | Dichotomitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088509915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichotomitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is dichotomitin and where is it found?

A1: this compound is an isoflavone primarily found in the rhizomes of Belamcanda chinensis, also known as blackberry lily. It was first isolated from Iris dichotoma Pall. []. This plant is used in traditional Chinese medicine.

Q2: What are the main metabolic pathways of this compound?

A2: this compound undergoes various metabolic transformations, including demethylation, hydroxylation, glucuronidation, and sulfation. One major metabolic pathway is the opening of the 1,3-benzodioxole ring [].

Q3: Which cytochrome P450 enzymes are involved in this compound metabolism?

A3: In vitro studies using human recombinant enzymes revealed that CYP1A2, 2C19, and 2D6 contribute to the formation of the metabolite 3',5,6,7-tetrahydroxy-4',5'-dimethoxy isoflavone (M6). Interestingly, CYP1A2 exclusively catalyzes the formation of another major metabolite, 8-hydroxy-dichotomitin (M8) [].

Q4: Can you describe the structural characteristics of this compound?

A4: this compound is a 5,3′-dihydroxy-4′,5′-dimethoxy-6,7-methylenedioxyisoflavone []. While the provided research papers don't explicitly state the molecular formula and weight, this information can be deduced from the chemical structure.

Q5: How does the content of this compound vary within Belamcanda chinensis?

A5: this compound content varies significantly within different parts of the Belamcanda chinensis plant. The eldest parts of the rhizome, directly originating from the seedling, generally exhibit higher concentrations of this compound and other flavonoids compared to the younger parts [].

Q6: Are there any analytical methods available to quantify this compound?

A7: Yes, high-performance liquid chromatography (HPLC) coupled with various detection methods, particularly ultraviolet (UV) detection, is widely employed for quantifying this compound and other isoflavones in Belamcanda chinensis extracts [, , , ].

Q7: What is the significance of understanding the metabolic fate of this compound?

A8: Characterizing the metabolic pathways and enzymes involved in this compound breakdown is crucial for understanding its disposition within the body. This knowledge is essential for assessing its potential efficacy and safety as a therapeutic agent [].

Q8: How do the levels of this compound compare in fresh and dried Belamcanda chinensis and other Iris species?

A9: The levels of this compound and other isoflavones can differ between fresh and dried forms of Belamcanda chinensis and other Iris species. For instance, iridin is the most abundant isoflavone in both fresh and dried Belamcanda chinensis, while irisflorentin dominates in Iris germanica. Interestingly, these isoflavones are barely detectable in Iris japonica []. This highlights the variability in phytochemical profiles among different Iris species.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.